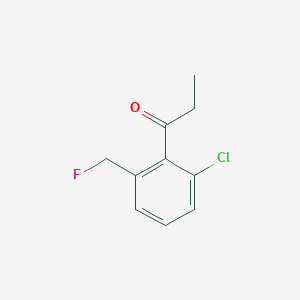![molecular formula C7H18Cl3N3 B14056615 (S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl](/img/structure/B14056615.png)
(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl is a chemical compound that belongs to the class of bicyclic amines. It is known for its unique structure, which includes a diazabicyclo[2.2.2]octane core. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with methanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Wissenschaftliche Forschungsanwendungen
(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl involves its interaction with specific molecular targets and pathways. The compound acts as a strong base and catalyst, facilitating various chemical reactions by providing an environment conducive to the reaction . Its unique structure allows it to interact with different molecules, leading to various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A similar compound with a slightly different structure but similar chemical properties.
Quinuclidine: Another bicyclic amine with comparable reactivity and applications.
Uniqueness
(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl is unique due to its specific stereochemistry and the presence of the methanamine group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H18Cl3N3 |
|---|---|
Molekulargewicht |
250.6 g/mol |
IUPAC-Name |
[(2S)-1,4-diazabicyclo[2.2.2]octan-2-yl]methanamine;trihydrochloride |
InChI |
InChI=1S/C7H15N3.3ClH/c8-5-7-6-9-1-3-10(7)4-2-9;;;/h7H,1-6,8H2;3*1H/t7-;;;/m0.../s1 |
InChI-Schlüssel |
URXGEIARVUQOLC-QTPLPEIMSA-N |
Isomerische SMILES |
C1CN2CCN1C[C@@H]2CN.Cl.Cl.Cl |
Kanonische SMILES |
C1CN2CCN1CC2CN.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


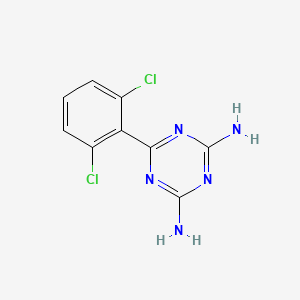
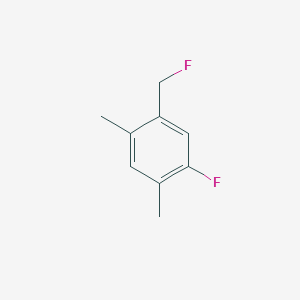
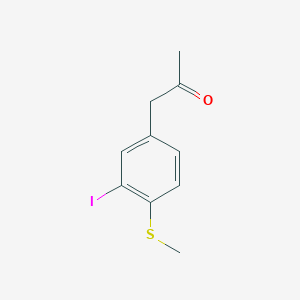
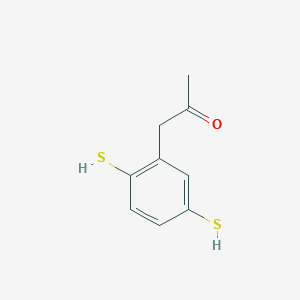

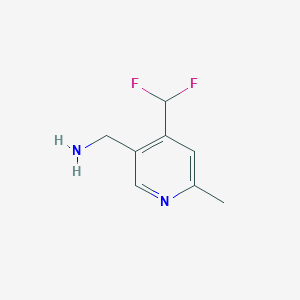
![2,6-Dimethyl-4-[[4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methyl]morpholine](/img/structure/B14056576.png)
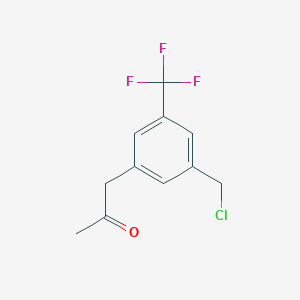
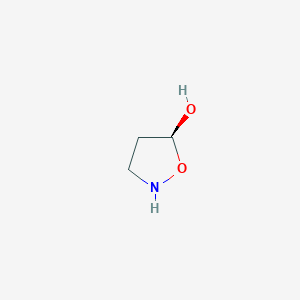
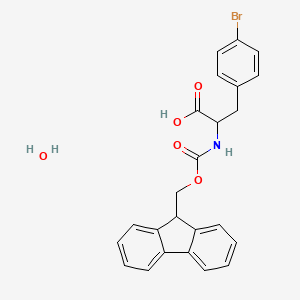

![8-Oxabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14056619.png)
![(13S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14056621.png)
